7-Iodofuro[3,2-c]pyridine-2-carbaldehyde
Description
7-Iodofuro[3,2-c]pyridine-2-carbaldehyde (CAS: 342601-33-6) is a heterocyclic compound featuring a fused furopyridine core substituted with an iodine atom at the 7-position and a carbaldehyde group at the 2-position. This structure confers unique electronic and reactive properties, making it valuable in medicinal chemistry and materials science. The compound is commercially available with a purity of 95% (MFCD28127445) . Its aldehyde group enables participation in condensation, nucleophilic addition, and cross-coupling reactions, distinguishing it from simpler iodinated heterocycles.
Properties
IUPAC Name |
7-iodofuro[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-7-3-10-2-5-1-6(4-11)12-8(5)7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKVIPXWLJIRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC2=C(C=NC=C21)I)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodofuro[3,2-c]pyridine-2-carbaldehyde typically involves the iodination of furo[3,2-c]pyridine derivatives followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Iodofuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Amines or hydrazines in the presence of a catalyst or under reflux conditions.
Major Products
Substitution: Products with different functional groups replacing the iodine atom.
Oxidation: 7-Iodofuro[3,2-c]pyridine-2-carboxylic acid.
Reduction: 7-Iodofuro[3,2-c]pyridine-2-methanol.
Condensation: Imines or hydrazones derived from the aldehyde group.
Scientific Research Applications
Chemistry
7-Iodofuro[3,2-c]pyridine-2-carbaldehyde serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The presence of both iodine and aldehyde functional groups enhances its reactivity, making it valuable for synthesizing more complex organic molecules .
Biology
In biological research, this compound is being investigated for its potential as a bioactive agent. Its structural features may allow it to interact with biological targets such as enzymes and receptors. Preliminary studies suggest that derivatives of this compound could be developed into probes for studying biological processes or as leads in drug discovery .
Medicine
The medicinal applications of this compound are particularly promising. Research indicates that compounds with similar structures exhibit pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties. As a result, this compound is being explored for its potential in developing new therapeutic agents .
Case Studies
- Drug Discovery : Recent studies have focused on synthesizing derivatives of this compound to evaluate their efficacy against specific cancer cell lines. These studies aim to identify compounds that can inhibit tumor growth effectively.
- Biological Probes : Researchers are developing fluorescent probes based on this compound to visualize biological processes in live cells. The incorporation of the iodine atom enhances the probe's stability and signal intensity.
Mechanism of Action
The mechanism of action of 7-Iodofuro[3,2-c]pyridine-2-carbaldehyde depends on its specific application. In chemical reactions, it acts as a versatile intermediate due to its reactive iodine and aldehyde groups. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups, leading to potential bioactivity. The exact pathways and molecular targets would vary based on the specific context of its use .
Comparison with Similar Compounds
Structural and Functional Differences
Position of Iodine :
- QN-1080 (7-iodo) and ST-0108 (6-iodo) demonstrate how iodine placement on the furopyridine scaffold alters steric and electronic profiles. The 7-iodo position in QN-1080 may enhance electrophilic aromatic substitution reactivity compared to the 6-iodo isomer (ST-0108) due to differences in ring electron density distribution .
- QA-5175, a simple pyridine derivative with iodine at the 4-position, lacks fused ring systems, reducing steric hindrance but limiting conjugation effects.
Functional Groups :
- The carbaldehyde group in QN-1080 provides a reactive site absent in ST-0108 and QW-4222, enabling applications in Schiff base formation or as a precursor for further derivatization .
- QA-5175’s hydroxyl group enhances solubility in polar solvents but reduces stability under acidic conditions compared to aldehyde-containing analogs.
Purity and Commercial Availability
All listed compounds are available with purities ≥95%, ensuring reliability for synthetic workflows. QA-5175 and QI-2799 have slightly higher purity (98%), possibly reflecting optimized synthesis protocols for simpler structures .
Biological Activity
7-Iodofuro[3,2-c]pyridine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound this compound features a fused pyridine and furan structure with an aldehyde functional group. The synthesis typically involves multi-step reactions starting from readily available precursors. The introduction of iodine enhances the electrophilic character of the molecule, which can be crucial for its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent and a modulator of enzymatic activity.
Anticancer Activity
Recent studies have indicated that derivatives of furo[3,2-c]pyridines exhibit significant anticancer properties. For instance:
- In vitro studies : Compounds related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study reported that a similar compound demonstrated an IC50 value of 5 µM against MCF-7 breast cancer cells, suggesting that modifications in the structure can enhance potency.
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been documented:
- Monoamine Oxidase (MAO) : Some derivatives have been noted for their ability to inhibit MAO enzymes, which are implicated in neurodegenerative diseases. For example, a related compound showed an IC50 value of 0.89 µM against MAO-B.
- Acetylcholinesterase (AChE) : Inhibition of AChE is another area where these compounds may show promise, potentially aiding in the treatment of Alzheimer's disease.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 Cells | 5 | |
| MAO-B Inhibition | MAO-B | 0.89 | |
| AChE Inhibition | AChE | 12 | |
| Antiviral Activity | Rotavirus | Not specified |
The proposed mechanisms through which this compound exerts its biological effects include:
- Nucleophilic Attack : The aldehyde group can undergo nucleophilic attack by amines, forming stable Schiff bases that may interact with biological targets.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
